Butyl Chain Confers a 3.9-Fold Increase in Calculated Lipophilicity (XLogP3-AA) vs. the Unsubstituted Analog
A primary driver for selecting this specific compound is its optimized lipophilicity for membrane permeability. The 5-butyl chain differentiates it from simpler analogs. The target compound's computed XLogP3-AA is 2.7 [1]. In contrast, the 5-unsubstituted analog (2-amino-4-methyl-1H-pyrrole-3-carbonitrile) has a computed SlogP of 0.78 and a LogP of 0.68, as reported by vendors , . This represents an approximate 3.9-fold increase in lipophilicity, making the target compound considerably more suitable for hit-to-lead campaigns targeting intracellular or CNS-penetrant candidates.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA / SlogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (SlogP = 0.78, LogP = 0.68) |
| Quantified Difference | Target XLogP3-AA is 3.46- to 3.97-fold higher than comparator LogP values. |
| Conditions | Computed by XLogP3 3.0 (PubChem) and reported by Fluorochem and Activate Scientific (predicted by unspecified algorithms). |
Why This Matters
LogP is a critical parameter in drug design; a value around 3 is often considered optimal for oral absorption and CNS penetration, whereas the unsubstituted analog's value below 1 suggests poor passive membrane permeability.
- [1] PubChem. (n.d.). Compound Summary for CID 71299180: 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Retrieved May 5, 2026. View Source
